![molecular formula C6H15N3O2 B1385155 3-[(3-Hydroxypropyl)amino]propanohydrazide CAS No. 1040687-75-9](/img/structure/B1385155.png)

3-[(3-Hydroxypropyl)amino]propanohydrazide

Descripción general

Descripción

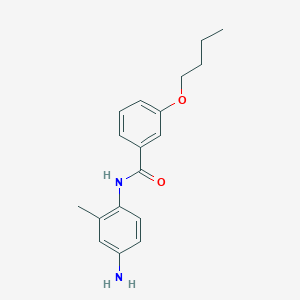

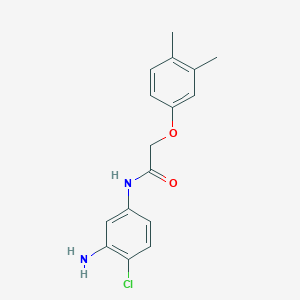

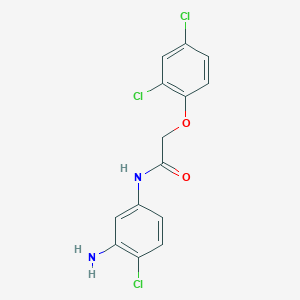

3-[(3-Hydroxypropyl)amino]propanohydrazide, also known as OHPH, is a hydrazide derivative. It contains a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 secondary amine (aliphatic), 1 N hydrazine, 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecule has a molecular formula of C6H15N3O2 and a molecular weight of 161.20 g/mol . It contains 15 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .Aplicaciones Científicas De Investigación

DNA Repair and Cell Damage Mitigation

3-Amino benzamide, a poly(adenosine diphosphate-ribose) polymerase inhibitor, showcases its potential in mitigating cell damage by affecting DNA repair processes. In a study examining its efficacy on esophageal damage prevention and stricture-formation after caustic injuries, 3-AB demonstrated a capacity to reduce tissue damage and promote antioxidant enzyme activity, showcasing its role in the development of fibrosis prevention strategies (Guven et al., 2008).

Bone Density Preservation

(3-amino-1-hydroxypropylidene)-1,1-bisphosphonate (APD) has been noted for its role in preventing bone loss in patients undergoing long-term glucocorticoid therapy. This compound significantly increased mean vertebral mineral density and metacarpal cortical area, indicating its potential in managing steroid-induced osteoporosis (Reid et al., 1988).

Bioactive Coatings and Film Formulation

Hydroxypropyl methylcellulose (HPMC), a cellulose derivative, is recognized for its role in forming bioactive coatings and films, especially in food packaging. Studies have highlighted the influence of various additives on HPMC's properties such as mechanical, optical, and barrier properties, underlining its significance in extending the shelf life of fresh food and as a carrier for food additives (Ghadermazi et al., 2019).

Neuroprotection and Disease Management

3-Aminopropylsilatrane and its derivatives exhibit a range of biological activities, including neuroprotective effects. These compounds are being explored for their potential as drug candidates in treating neurodegenerative diseases and managing cognitive disorders, offering a glimpse into their therapeutic applications (Adamovich et al., 2022).

Propiedades

IUPAC Name |

3-(3-hydroxypropylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2/c7-9-6(11)2-4-8-3-1-5-10/h8,10H,1-5,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSPUYMYCPWSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC(=O)NN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Hydroxypropyl)amino]propanohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)